molecular formula C4H6N2Na2O2 B1581842 2,3-Butanedione, dioxime, disodium salt CAS No. 60908-54-5

2,3-Butanedione, dioxime, disodium salt

Cat. No.: B1581842
CAS No.: 60908-54-5
M. Wt: 160.08 g/mol
InChI Key: QLTLFMCLBXKKCR-ZOGBMKMPSA-L
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Description

2,3-Butanedione, dioxime, disodium salt is a chemical compound with the molecular formula C₄H₆N₂Na₂O₂. It is a derivative of 2,3-butanedione dioxime, where the hydrogen atoms are replaced by sodium ions. This compound is known for its chelating properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanedione, dioxime, disodium salt typically involves the reaction of 2,3-butanedione (also known as diacetyl) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Formation of 2,3-butanedione dioxime

    • 2,3-butanedione reacts with hydroxylamine hydrochloride to form 2,3-butanedione dioxime.
    • Reaction conditions: aqueous medium, room temperature, and stirring for several hours.
  • Conversion to disodium salt

    • The 2,3-butanedione dioxime is then treated with sodium hydroxide to form the disodium salt.
    • Reaction conditions: aqueous medium, room temperature, and stirring until complete dissolution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous stirring and controlled temperature conditions to ensure complete reaction.
  • Purification steps such as filtration and recrystallization to obtain the pure disodium salt.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione, dioxime, disodium salt undergoes various chemical reactions, including:

  • Chelation

    • It forms stable complexes with metal ions, particularly nickel and cobalt.
    • Common reagents: metal salts (e.g., nickel chloride, cobalt sulfate).
  • Oxidation

    • It can be oxidized to form corresponding oximes and other derivatives.
    • Common reagents: oxidizing agents such as hydrogen peroxide.
  • Substitution

    • It can undergo substitution reactions where the sodium ions are replaced by other cations.
    • Common reagents: various metal salts.

Major Products Formed

    Nickel and cobalt complexes: These are formed through chelation reactions and are used in various analytical and industrial applications.

    Oxime derivatives: Formed through oxidation reactions, these derivatives have applications in organic synthesis.

Scientific Research Applications

2,3-Butanedione, dioxime, disodium salt has several scientific research applications:

  • Analytical Chemistry

    • Used as a reagent for the detection and quantification of nickel and cobalt ions in various samples.
  • Coordination Chemistry

    • Employed in the synthesis of metal complexes for studying their properties and applications.
  • Biological Studies

    • Investigated for its potential use in chelation therapy for heavy metal poisoning.
  • Industrial Applications

    • Used in the production of catalysts and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2,3-butanedione, dioxime, disodium salt primarily involves its ability to chelate metal ions. The dioxime groups form stable complexes with metal ions, effectively sequestering them. This chelation process involves the formation of coordinate bonds between the nitrogen and oxygen atoms of the dioxime groups and the metal ions.

Molecular Targets and Pathways

    Metal Ions: The primary molecular targets are metal ions such as nickel and cobalt.

    Chelation Pathway: The compound forms coordinate bonds with metal ions, leading to the formation of stable metal complexes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanedione dioxime: The parent compound without the sodium ions.

    Dimethylglyoxime: A similar compound with methyl groups instead of hydrogen atoms.

    Diacetyl: The diketone precursor used in the synthesis of 2,3-butanedione, dioxime, disodium salt.

Uniqueness

This compound is unique due to its enhanced solubility in water compared to its parent compound, 2,3-butanedione dioxime. This increased solubility makes it more suitable for applications in aqueous environments, particularly in analytical and industrial settings.

Properties

CAS No.

60908-54-5

Molecular Formula

C4H6N2Na2O2

Molecular Weight

160.08 g/mol

IUPAC Name

disodium;2-N,3-N-dioxidobutane-2,3-diimine

InChI

InChI=1S/C4H8N2O2.2Na/c1-3(5-7)4(2)6-8;;/h7-8H,1-2H3;;/q;2*+1/p-2/b5-3+,6-4+;;

InChI Key

QLTLFMCLBXKKCR-ZOGBMKMPSA-L

SMILES

CC(=N[O-])C(=N[O-])C.[Na+].[Na+]

Isomeric SMILES

C/C(=N\[O-])/C(=N/[O-])/C.[Na+].[Na+]

Canonical SMILES

CC(=N[O-])C(=N[O-])C.[Na+].[Na+]

Key on ui other cas no.

60908-54-5

Pictograms

Irritant

Related CAS

95-45-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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